![molecular formula C20H43NO2 B150520 Eicosasphinganine CAS No. 24006-62-0](/img/structure/B150520.png)
Eicosasphinganine
Overview
Description
Eicosanoids and Cancer
Eicosanoids are a group of biologically active lipids, including prostaglandins and leukotrienes, which play a significant role in various pathological processes such as inflammation and cancer. They are involved in the complex interactions between transformed epithelial cells and the surrounding stromal cells, which are crucial for understanding tumor evolution, progression, and metastasis. The molecular mechanisms of eicosanoids in cancer progression are essential for developing effective cancer chemopreventive and therapeutic agents .
Arachidonic Acid-Derived Eicosanoids
Arachidonic acid-derived eicosanoids are a complex family of lipid mediators that regulate a wide range of physiological responses and pathological processes. They are produced by various cell types through distinct enzymatic pathways and act on target cells via specific G-protein-coupled receptors. These eicosanoids are known to regulate immunopathological processes, including inflammatory responses, chronic tissue remodeling, cancer, asthma, rheumatoid arthritis, and autoimmune disorders .
Cardiac Eicosanoids in Ischemia and Reperfusion
Eicosanoids, primarily derived from arachidonic acid, are synthesized by the heart or released from accumulating neutrophils under pathological conditions. They have pharmacological actions that could be important in the initiation or modulation of various cardiac diseases, including ischemic heart disease. Studies have documented the relevance of endogenously synthesized arachidonic acid metabolites and the consequences of modulating eicosanoid synthesis through pharmacological or dietary means on cardiac injury in experimental or clinical situations .
Eicosapentaenoic Acid and Thrombosis Prevention
Eicosapentaenoic acid (EPA) does not induce platelet aggregation, unlike arachidonic acid, due to the formation of thromboxane A3, which lacks platelet aggregating properties. EPA can also be utilized by the vessel wall to produce an anti-aggregating substance, suggesting that high levels of EPA and low levels of arachidonic acid could lead to an antithrombotic state. This is supported by the low incidence of myocardial infarction and a tendency to bleed in populations with high dietary EPA, such as Eskimos .
Generation and Detection of Eicosanoids in Mammalian Cells
Eicosanoids are generated by the oxidation of arachidonic acid and are involved in physiological signaling across all organ systems. Their synthesis in mammalian cells is carried out by three primary enzymatic pathways: lipoxygenase, cyclooxygenase, and cytochrome P450. Dysregulation of eicosanoids is central to numerous pathological states, including cancer and inflammation. Advances in mass spectrometry have improved the detection and analysis of eicosanoids, making their study more accessible for research .
Scientific Research Applications
Basic Science and Medicine Development
Basic science plays a crucial role in developing new medicines, including research in the eicosanoid field, where Eicosasphinganine is a key component. Studies in molecular mechanisms, proteins, and genes have led to the discovery of new therapeutic targets and drugs. This approach has been instrumental in treating various diseases, leveraging the modulation of small molecules like Eicosasphinganine (Samuelsson, 2012).
Antimicrobial and Antifungal Properties
Eicosasphinganine has demonstrated promising antimicrobial and antifungal properties. Essential oils containing Eicosasphinganine show activities against food-borne pathogens and spoilage microorganisms, which are beneficial in medicine and the food industry. The use of Eicosasphinganine in combination with other essential oils has been explored for its synergistic effects in enhancing antimicrobial efficacy (Bassolé & Juliani, 2012).
Mental Health Applications
Eicosasphinganine has been studied for its potential in treating psychiatric disorders. Clinical trials have shown its effectiveness in improving symptoms in schizophrenia and depression. These studies highlight the neuroprotective and anti-inflammatory effects of Eicosasphinganine, suggesting its utility in managing various mental health conditions (Peet & Horrobin, 2002; Freeman et al., 2006).
Evidence-Based Medicine and Clinical Research
The evolution of Eicosasphinganine in clinical applications reflects the significance of evidence-based medicine. Research in this area emphasizes the importance of clinical trials and scientific evidence in advancing medical practices and developing new therapeutic strategies (Mykhalovskiy & Weir, 2004).
Cancer Research
Eicosasphinganine has been implicated in cancer research due to its role in eicosanoid biology. Studies have explored its impact on tumor evolution, progression, and metastasis, providing insights into the development of cancer chemopreventive and therapeutic agents (Wang & DuBois, 2010).
Ethnopharmacology
In ethnopharmacology, Eicosasphinganine is recognized for its therapeutic potential derived from traditional medicinal practices. This area of research bridges indigenous knowledge with modern pharmacology, contributing to the discovery and validation of new drugs and treatments (Gilani & Atta-ur-rahman, 2005).
Future Directions
Mechanism of Action
Target of Action
Eicosasphinganine, also known as C20 sphinganine, is a type of sphingoid base . It is a metabolite in species like Mus musculus It is known to play a role in sphingolipid-related studies .
Mode of Action
Sphingolipids, the class of lipids to which eicosasphinganine belongs, are known to play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis .
Biochemical Pathways
Eicosasphinganine is involved in the sphingolipid metabolic pathway . Sphingolipids are essential components of cell membranes and have various biological functions, including signal transduction and cell recognition .
Result of Action
Sphingolipids, including eicosasphinganine, are known to be involved in various cellular processes, including cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
(2S,3R)-2-aminoicosane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMHYBVQZSPWSS-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469532 | |
Record name | eicosasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24006-62-0 | |
Record name | C20-Dihydrosphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24006-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | eicosasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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